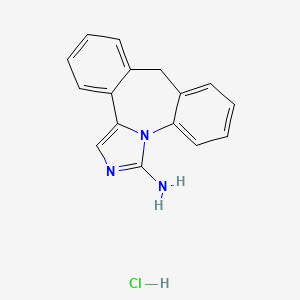

9,13b-Dehydro Epinastine Hydrochloride

Descripción general

Descripción

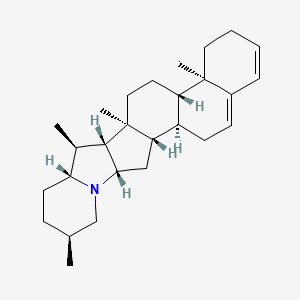

9,13b-Dehydro Epinastine Hydrochloride is a decomposition product and metabolite of epinastine hydrochloride . It is commonly used in scientific research as a selective agonist of the histamine H1 receptor.

Synthesis Analysis

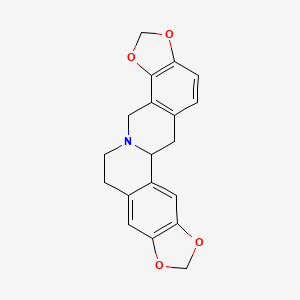

This compound is a synthetic compound derived from the naturally occurring alkaloid epinastine.Molecular Structure Analysis

The molecular formula of this compound is C16H14ClN3 . The average mass is 283.755 Da and the monoisotopic mass is 283.087616 Da .Chemical Reactions Analysis

This compound has been studied extensively and has been found to exhibit a range of biochemical and physiological effects.Aplicaciones Científicas De Investigación

Pharmacokinetics and Analytical Methods

- Development of Analytical Methods : A study by Jeong et al. (2020) developed an analytical method using ultra-performance liquid chromatography-tandem mass spectrometry for simultaneously measuring epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma. This method was validated and applied to pharmacokinetic studies, which is crucial for understanding the drug's behavior in the human body (Jeong et al., 2020).

Molecular Interactions and Effects

- Insect Neuronal Receptors : Research by Roeder et al. (1998) found that epinastine, and by extension, its metabolite 9,13b-dehydroepinastine, have high affinity for insect neuronal octopamine receptors. This discovery could be significant for understanding the drug's potential applications in entomological research or pest control (Roeder et al., 1998).

Novel Delivery Systems

- Drug-Eluting Contact Lenses : A study by Minami et al. (2019) explored the development of epinastine hydrochloride-releasing contact lenses as a new drug delivery system for treating allergic conjunctivitis. This innovative approach could offer an alternative to conventional eye drops, providing sustained drug release and enhanced patient compliance (Minami et al., 2019).

Synthetic Processes

- Synthesis of Epinastine : Park et al. (2020) reported a new synthetic approach for producing epinastine HCl via a dehydroepinastine intermediate. This method offers a potentially more efficient and cost-effective way to manufacture the drug, which is crucial for large-scale production and accessibility (Park et al., 2020).

Clinical Research and Applications

- Pediatric Applications : A study by Hara et al. (2014) evaluated the effectiveness of epinastine hydrochloride in treating sleep-disordered breathing symptoms caused by hyperesthetic non-infectious rhinitis in pediatric patients. The study found significant improvements, highlighting the potential of epinastine in pediatric applications (Hara et al., 2014).

Mecanismo De Acción

Target of Action

9,13b-Dehydro Epinastine Hydrochloride, also known as 2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride, primarily targets the H1 receptor . The H1 receptor plays a crucial role in allergic reactions, and its antagonism helps prevent itching in allergic conjunctivitis .

Mode of Action

The compound interacts with its targets in several ways to inhibit the allergic response :

- It stabilizes mast cells by preventing mast cell degranulation, which helps control the allergic response .

- It prevents histamine binding to both the H1- and H2-receptors, which stops itching and provides lasting protection .

- It prevents the release of proinflammatory chemical mediators from the blood vessel, which halts the progression of the allergic response .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound disrupts the biochemical pathways that lead to allergic reactions .

Pharmacokinetics

It is known that the compound is a topically active, direct h1-receptor antagonist . This suggests that it may have good bioavailability when administered topically.

Result of Action

The primary result of the action of this compound is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response through multiple mechanisms, the compound effectively reduces itching and other symptoms of allergic conjunctivitis .

Safety and Hazards

Epinastine Hydrochloride, from which 9,13b-Dehydro Epinastine Hydrochloride is derived, is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYLHPLXKXXXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141342-70-3 | |

| Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.